Cas no 150729-73-0 (4-chloro-3,5-dimethylbenzene-1-sulfonamide)
4-chloro-3,5-dimethylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 4-chloro-3,5-dimethylbenzene-1-sulfonamide
- SCHEMBL8764095
- 4-chloro-3,5-dimethylbenzenesulfonamide
- 150729-73-0
- DTXSID301279689
- EN300-1453429
-
- Inchi: 1S/C8H10ClNO2S/c1-5-3-7(13(10,11)12)4-6(2)8(5)9/h3-4H,1-2H3,(H2,10,11,12)
- InChI Key: FMIXMBOSLQUOKW-UHFFFAOYSA-N
- SMILES: ClC1=C(C)C=C(C=C1C)S(N)(=O)=O
Computed Properties
- Exact Mass: 219.0120774g/mol
- Monoisotopic Mass: 219.0120774g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 68.5Ų
4-chloro-3,5-dimethylbenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1453429-1.0g |
4-chloro-3,5-dimethylbenzene-1-sulfonamide |
150729-73-0 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1453429-50mg |
4-chloro-3,5-dimethylbenzene-1-sulfonamide |
150729-73-0 | 50mg |
$587.0 | 2023-09-29 | ||
| Enamine | EN300-1453429-100mg |
4-chloro-3,5-dimethylbenzene-1-sulfonamide |
150729-73-0 | 100mg |
$615.0 | 2023-09-29 | ||
| Enamine | EN300-1453429-250mg |
4-chloro-3,5-dimethylbenzene-1-sulfonamide |
150729-73-0 | 250mg |
$642.0 | 2023-09-29 | ||
| Enamine | EN300-1453429-500mg |
4-chloro-3,5-dimethylbenzene-1-sulfonamide |
150729-73-0 | 500mg |
$671.0 | 2023-09-29 | ||
| Enamine | EN300-1453429-1000mg |
4-chloro-3,5-dimethylbenzene-1-sulfonamide |
150729-73-0 | 1000mg |
$699.0 | 2023-09-29 | ||
| Enamine | EN300-1453429-2500mg |
4-chloro-3,5-dimethylbenzene-1-sulfonamide |
150729-73-0 | 2500mg |
$1370.0 | 2023-09-29 | ||
| Enamine | EN300-1453429-5000mg |
4-chloro-3,5-dimethylbenzene-1-sulfonamide |
150729-73-0 | 5000mg |
$2028.0 | 2023-09-29 | ||
| Enamine | EN300-1453429-10000mg |
4-chloro-3,5-dimethylbenzene-1-sulfonamide |
150729-73-0 | 10000mg |
$3007.0 | 2023-09-29 |
4-chloro-3,5-dimethylbenzene-1-sulfonamide Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 4-chloro-3,5-dimethylbenzene-1-sulfonamide
4-Chloro-3,5-Dimethylbenzene-1-Sulfonamide: A Comprehensive Overview
4-Chloro-3,5-Dimethylbenzene-1-Sulfonamide, also known by its CAS number 150729-73-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique molecular structure, which combines a sulfonamide functional group with a chlorinated aromatic ring. The presence of the sulfonamide group imparts distinctive chemical properties, making it a valuable component in various applications.
The molecular structure of 4-Chloro-3,5-Dimethylbenzene-1-Sulfonamide consists of a benzene ring substituted with a chlorine atom at the para position and methyl groups at the meta positions. The sulfonamide group (-SO₂NH₂) is attached to the benzene ring at the ortho position relative to the chlorine atom. This arrangement creates a molecule with a high degree of symmetry and unique electronic properties. The compound's structure has been extensively studied using advanced spectroscopic techniques such as NMR and IR spectroscopy, providing insights into its electronic configuration and bonding characteristics.
Recent studies have highlighted the potential of 4-Chloro-3,5-Dimethylbenzene-1-Sulfonamide in drug discovery and development. The sulfonamide group is known to exhibit bioisosteric properties, making it a promising candidate for replacing other functional groups in drug molecules without significantly altering their pharmacokinetic profiles. Additionally, the compound's aromaticity and substitution pattern make it an ideal substrate for further chemical modifications, enabling the synthesis of derivatives with enhanced biological activity.
In terms of synthesis, 4-Chloro-3,5-Dimethylbenzene-1-Sulfonamide can be prepared through various routes, including nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic methods have made these reactions more efficient and environmentally friendly. For instance, the use of palladium catalysts has been shown to significantly improve the yield and selectivity of these reactions, paving the way for large-scale production.
The application of 4-Chloro-3,5-Dimethylbenzene-1-Sulfonamide extends beyond pharmaceuticals into materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials. Recent research has demonstrated that this compound can be incorporated into polymer blends to enhance their electrical conductivity without compromising their mechanical properties.
In conclusion, 4-Chloro-3,5-Dimethylbenzene-1-Sulfonamide, CAS No. 150729-73-0, is a versatile compound with a wide range of potential applications. Its unique molecular structure and functional groups make it an attractive target for both academic research and industrial development. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an increasingly important role in various scientific disciplines.
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